molecular formula C13H17ClN2O B1443222 1-Benzyl-3-hydroxypiperidine-3-carbonitrile hydrochloride CAS No. 1258650-51-9

1-Benzyl-3-hydroxypiperidine-3-carbonitrile hydrochloride

Cat. No.: B1443222
CAS No.: 1258650-51-9
M. Wt: 252.74 g/mol
InChI Key: QKHFEQKASUETHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-hydroxypiperidine-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

This review discusses parabens, which, like the compound of interest, are used in pharmaceuticals and have environmental persistence concerns. It highlights the need for understanding the fate and behavior of such compounds in aquatic environments (Haman et al., 2015).

N-dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, related to the structural motif in the compound of interest, are discussed in terms of their disposition and metabolism, highlighting the pharmacological implications and the need for detailed study on their metabolic pathways (Caccia, 2007).

Chromones and Derivatives as Radical Scavengers

The review on chromones and their derivatives, including discussions on their antioxidant properties, may relate to the pharmacological interests in compounds like 1-Benzyl-3-hydroxypiperidine-3-carbonitrile hydrochloride for potential therapeutic applications (Yadav et al., 2014).

Phosphonic Acid: Preparation and Applications

This paper discusses the synthesis and applications of phosphonic acids, which, like the compound of interest, are relevant in drug design and other chemical synthesis applications (Sevrain et al., 2017).

Selective Functionalization of Saturated C-H Bonds

The selective functionalization of C-H bonds, a key step in the synthesis of complex molecules like this compound, is reviewed, highlighting the role of metalloporphyrin catalysts (Che et al., 2011).

Properties

IUPAC Name

1-benzyl-3-hydroxypiperidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c14-10-13(16)7-4-8-15(11-13)9-12-5-2-1-3-6-12;/h1-3,5-6,16H,4,7-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHFEQKASUETHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(C#N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.